molecular formula C20H13N3O5 B3739233 5-(4-NITROPHENOXY)-2-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

5-(4-NITROPHENOXY)-2-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3739233
M. Wt: 375.3 g/mol
InChI Key: HWABIMBYTIWUOS-UHFFFAOYSA-N
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Description

5-(4-Nitrophenoxy)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core substituted with a 4-nitrophenoxy group at position 5 and a pyridin-3-ylmethyl group at position 2. The isoindole-1,3-dione scaffold is known for its versatility in medicinal chemistry, often contributing to bioactivity through hydrogen bonding and π-π interactions.

Purification methods such as C18 reverse-phase chromatography () or silica gel column chromatography () are commonly employed.

Properties

IUPAC Name

5-(4-nitrophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O5/c24-19-17-8-7-16(28-15-5-3-14(4-6-15)23(26)27)10-18(17)20(25)22(19)12-13-2-1-9-21-11-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWABIMBYTIWUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenoxy)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps:

    Formation of the Isoindole-Dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridinylmethyl Group: This step often involves the use of pyridine derivatives and suitable alkylating agents.

    Attachment of the Nitrophenoxy Group: This can be done via nucleophilic substitution reactions, where a nitrophenol derivative reacts with the isoindole-dione intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenoxy group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitrophenoxy group.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoindole-dione derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Nitrophenoxy)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-(4-nitrophenoxy)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione depends on its specific application:

    Medicinal Chemistry: The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrophenoxy and pyridinylmethyl groups can interact with the active sites of these targets.

    Materials Science: The compound’s electronic properties can be exploited in the design of materials with specific conductive or luminescent properties.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Bioactivity/Synthesis Notes
5-(4-Nitrophenoxy)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione C₂₀H₁₄N₃O₅* 376.35* 4-Nitrophenoxy, pyridin-3-ylmethyl Hypothesized kinase inhibition
2-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-1H-isoindole-1,3(2H)-dione C₁₇H₁₄N₂O₆ 342.3 4-Nitrophenyl, hydroxymethyl Hydrophilic, potential CNS activity
4-[1-(4-Methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione C₂₅H₂₂N₄O₅ 458.47 3-Nitrophenyl, methoxybenzyl 91.6% yield, antimicrobial activity
4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine C₂₀H₂₁N₅O₃ 379.41 3-Nitro-2-pyridinyl, methoxyphenyl Electronic effects on binding

*Estimated based on structural analogy.

Key Findings and Insights

  • Substituent Effects: The 4-nitrophenoxy group in the target compound likely enhances electrophilicity compared to 3-nitrophenyl or trifluoromethyl groups in analogues .
  • Synthetic Efficiency : High-yield syntheses (e.g., 91.6% in ) suggest optimized routes for isoindole-1,3-dione derivatives, though the target compound may require tailored conditions.
  • Bioactivity Gaps : While analogues demonstrate antimicrobial and kinase-inhibitory properties, specific data on the target compound’s activity remain unexplored in the provided evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-NITROPHENOXY)-2-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 2
Reactant of Route 2
5-(4-NITROPHENOXY)-2-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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